Deoxypeganine
Overview
Description
Deoxypeganine is an alkaloid and a potent inhibitor of cholinesterase . It acts preferentially on butyrylcholinesterase and is a selective inhibitor of monoamine oxidase A . It is being developed for its potential utility in the pharmacological treatment of alcohol abuse to reduce craving and depression .
Synthesis Analysis
The synthesis of Deoxypeganine involves the preparation of deoxypeganine hydrochloride . Details of the technology of the synthesis and stage-wise analysis of the alkaloids deoxyvasicinone and deoxypeganine hydrochlorides have been provided . Another study discusses the mechanochemical modification of deoxypeganine hydrochloride by polyampholite .
Molecular Structure Analysis
Deoxypeganine has a molecular formula of C11H12N2 . The crystal structure of deoxypeganine hydrochloride has been established by the x-ray structural method . The structures of deoxypeganine salts were solved by x-ray structure analysis .
Chemical Reactions Analysis
The stability of deoxypeganine hydrochloride under the action of light has been established . The kinetics of the oxidation of deoxypeganine hydrochloride in aqueous solution in the presence of deoxyvasicinone hydrochloride have been studied .
Physical And Chemical Properties Analysis
Deoxypeganine has a density of 1.2±0.1 g/cm3, a boiling point of 311.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 52.6±0.5 cm3 .
Scientific Research Applications
1. Photochemical Oxidation Studies in Aqueous Solution
Specific Scientific Field
Physical Chemistry and Photochemistry
Summary
Deoxypeganine hydrochloride (DOP HCl) stability under light exposure has been investigated. Researchers studied the kinetics of its oxidation in aqueous solution, particularly in the presence of deoxyvasicinone hydrochloride. The focus was on understanding the difference in resistance to photochemical oxidation between the base deoxypeganine and its hydrochloride salt.
Experimental Procedures
Results
2. Traditional Medicinal Uses
Specific Scientific Field
Ethnopharmacology and Traditional Medicine
Summary
Deoxypeganine has been used traditionally for various health benefits. These include cardiovascular support, gastrointestinal health, nervous system function, pain relief, diabetes management, respiratory health, and more .
3. Solvent Interaction Modeling
Specific Scientific Field
Computational Chemistry
Summary
Researchers explored hypothetical models of deoxypeganine’s interaction with solvents. Using quantum-chemical methods, they investigated the behavior of deoxypeganine molecules in different solvent environments. Additionally, excited triplet states of deoxypeganine and its analogues were calculated .
Safety And Hazards
properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQLZTXIWKION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3CN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61939-05-7 (hydrochloride) | |
Record name | 3-Deoxyvasicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40197807 | |
Record name | 3-Deoxyvasicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxypeganine | |
CAS RN |
495-59-0 | |
Record name | Deoxypeganine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deoxyvasicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deoxyvasicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYPEGANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3P6YTL6RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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